Tert-butyl 2-fluoro-4-nitrobenzoate
Overview
Description
Tert-butyl 2-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a nitro group. The tert-butyl ester group is attached to the carboxyl group of the benzoic acid. This compound is used primarily in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl 2-fluoro-4-nitrobenzoate typically involves the esterification of 2-fluoro-4-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-fluoro-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, amines, thiols, and aqueous acids or bases. The major products formed from these reactions include 2-fluoro-4-aminobenzoic acid, substituted benzoates, and 2-fluoro-4-nitrobenzoic acid.
Scientific Research Applications
Tert-butyl 2-fluoro-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-4-nitrobenzoate depends on the specific application and the target molecule it interacts withThe fluorine atom can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Tert-butyl 2-fluoro-4-nitrobenzoate can be compared with other similar compounds such as:
Tert-butyl 4-fluoro-2-nitrobenzoate: Similar structure but with the positions of the fluorine and nitro groups reversed.
Tert-butyl 3-fluoro-4-nitrobenzoate: Similar structure but with the fluorine atom at the 3-position instead of the 2-position.
Tert-butyl 2-chloro-4-nitrobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom at the 2-position.
These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications due to the different positions of the substituents and the nature of the halogen atom.
Properties
IUPAC Name |
tert-butyl 2-fluoro-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOZHNCXGVENLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437238 | |
Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157665-46-8 | |
Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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